molecular formula C25H28N2O2 B7693481 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide

Cat. No. B7693481
M. Wt: 388.5 g/mol
InChI Key: DGNQGFXVPKYHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ-10 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with o-toluidine to form the intermediate, which is then reacted with cyclohexanecarboxylic acid chloride to form the final product.

Starting Materials
2-hydroxy-7-methylquinoline, o-toluidine, cyclohexanecarboxylic acid chloride

Reaction
Step 1: 2-hydroxy-7-methylquinoline is reacted with o-toluidine in the presence of a base such as potassium carbonate to form the intermediate N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-o-toluidine., Step 2: The intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide.

Mechanism Of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes.

Biochemical And Physiological Effects

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo. Furthermore, the lack of standardized protocols for its administration and dosing makes it difficult to compare results across studies.

Future Directions

Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could focus on improving its pharmacokinetic properties to increase its bioavailability and efficacy in vivo. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. The development of standardized protocols for its administration and dosing could also facilitate the comparison of results across studies.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could lead to the development of new treatments for neurodegenerative diseases and cancer.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17-12-13-20-15-21(24(28)26-22(20)14-17)16-27(23-11-7-6-8-18(23)2)25(29)19-9-4-3-5-10-19/h6-8,11-15,19H,3-5,9-10,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQGFXVPKYHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.